molecular formula C8H8O2S B1489396 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde CAS No. 1554122-57-4

4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde

Cat. No. B1489396
CAS RN: 1554122-57-4
M. Wt: 168.21 g/mol
InChI Key: SXXOVAQLFXPFFC-UHFFFAOYSA-N
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Description

The compound “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” seems to be a derivative of thieno[2,3-c]pyran . Thieno[2,3-c]pyran is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

While specific synthesis methods for “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” were not found, there are general methods for synthesizing thieno[2,3-c]pyran derivatives. For instance, the Gewald reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium can be used to synthesize thieno[2,3-c]pyrans .

Scientific Research Applications

Pharmaceutical Research: Anticonvulsant Activity

The compound has been studied for its potential anticonvulsant activity. In the synthesis of new thieno[2,3-b]pyridine derivatives, which are based on fused thiophenes, the compound serves as a precursor. These derivatives have shown a broad spectrum of biological activity, including anticonvulsant effects . This suggests that the compound could be valuable in the development of new medications for the treatment of epilepsy and other seizure disorders.

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic chemistry, the compound is used as an intermediate in the synthesis of various heterocyclic compounds. The Gewald synthesis of 2-amino-thieno[2,3-c]pyrans from related ketones has been optimized using this compound, leading to improved yields and less tar formation . These heterocyclic structures are important in the development of drugs with diverse therapeutic effects.

Chemical Biology: Protein Interaction Studies

The compound has been used in chemical biology to study protein interactions. For instance, it has been utilized in the crystal structure analysis of protein tyrosine phosphatase 1B (PTP1B), which is a potential drug target in diabetes treatment . Understanding the interaction between the compound and PTP1B can lead to the development of new inhibitors to regulate the enzyme’s activity.

Predictive Modeling: Machine Learning in Drug Design

The compound’s data has been incorporated into machine learning models to predict drug interactions and biological activities . By understanding its properties and how it interacts with various enzymes and receptors, researchers can design drugs more efficiently using predictive modeling.

properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-3-6-5-11-8-4-10-2-1-7(6)8/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXOVAQLFXPFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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